molecular formula C16H18O6S B14512818 Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol CAS No. 63449-96-7

Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol

Cat. No.: B14512818
CAS No.: 63449-96-7
M. Wt: 338.4 g/mol
InChI Key: TWFZFDAORMYZFE-UHFFFAOYSA-N
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Description

Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is a chemical compound that features both acetic acid and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol typically involves the reaction of 4-hydroxyphenylacetic acid with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may modulate specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is unique due to the presence of both acetic acid and sulfanylphenol functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63449-96-7

Molecular Formula

C16H18O6S

Molecular Weight

338.4 g/mol

IUPAC Name

acetic acid;4-(4-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H10O2S.2C2H4O2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4)

InChI Key

TWFZFDAORMYZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Origin of Product

United States

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